

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Amino-1-methylpiperidin-2-one hydrochloride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."^{[1][2]} This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Physicochemical Advantage of the Piperidine Moiety

The enduring success of the piperidine scaffold in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.^{[1][3]}

Key Physicochemical Properties:

- Basicity: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a feature crucial for the binding affinity of many piperidine-containing drugs.[1]
- Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1][3][4]
- Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. This balance can be fine-tuned through substitution, allowing medicinal chemists to optimize a drug candidate's solubility and ability to cross biological membranes. [1][3]
- Metabolic Stability: The piperidine ring is generally metabolically stable. However, strategic modifications, such as the introduction of spirocyclic systems, can be employed to further enhance metabolic stability and improve pharmacokinetic properties.[3][5][6]
- Stereochemistry: The introduction of chiral centers on the piperidine ring can significantly impact biological activity. Different stereoisomers often exhibit distinct receptor binding profiles and functional activities, highlighting the importance of stereochemistry in drug design.[2][7][8]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles. [3]

Therapeutic Applications of Piperidine-Containing Drugs

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their use in treating a wide range of diseases.[9][10][11]

Central Nervous System (CNS) Disorders

The ability of the piperidine scaffold to cross the blood-brain barrier has made it a cornerstone in the development of drugs targeting the CNS.[\[4\]](#)[\[12\]](#)

- Opioid Receptor Modulators for Pain Management: Piperidine-based structures are central to the development of potent analgesics that target opioid receptors. A classic example is meperidine.[\[2\]](#)

Compound	Receptor	Binding Affinity (Ki, nM)
Viminol Isomer R2 (agonist)	μ-opioid	10
Viminol Isomer S2 (antagonist)	μ-opioid	100
Morphine (for comparison)	μ-opioid	5

Data extrapolated from in vitro studies on guinea pig ileum.[\[1\]](#)

- Acetylcholinesterase Inhibitors for Alzheimer's Disease: Donepezil, a key drug for the symptomatic treatment of Alzheimer's disease, features a piperidine moiety that is crucial for its interaction with the acetylcholinesterase enzyme.[\[11\]](#)[\[13\]](#)[\[14\]](#)

Infectious Diseases

Piperidine-containing molecules have been successfully developed as potent antiviral and antibacterial agents.

- HIV-1 Entry Inhibitors: CCR5 antagonists containing a piperidine scaffold, such as Maraviroc, effectively block the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[\[2\]](#)[\[15\]](#)

Compound	Antiviral Activity (IC50, nM)
PF-232798	2.0 (HIV-1Ba-L)
GSK 163929	4.26 (HIV-1Ba-L-infected HOS cells)
Nifreviroc (TD-0232)	2.9 (RANTES-binding assay)
Compound 18	2.2 (PBMC assay)
Data from various in vitro assays. [15]	

- Antitubercular Agents: Piperine, an alkaloid from black pepper, has shown potential in enhancing the efficacy of antitubercular drugs like rifampicin.[\[16\]](#)

Cancer

The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.[\[17\]](#)[\[18\]](#)[\[19\]](#) [\[20\]](#) Ten piperidine-containing anti-cancer drugs were approved by the USFDA between 2017 and 2023.[\[18\]](#)[\[21\]](#)

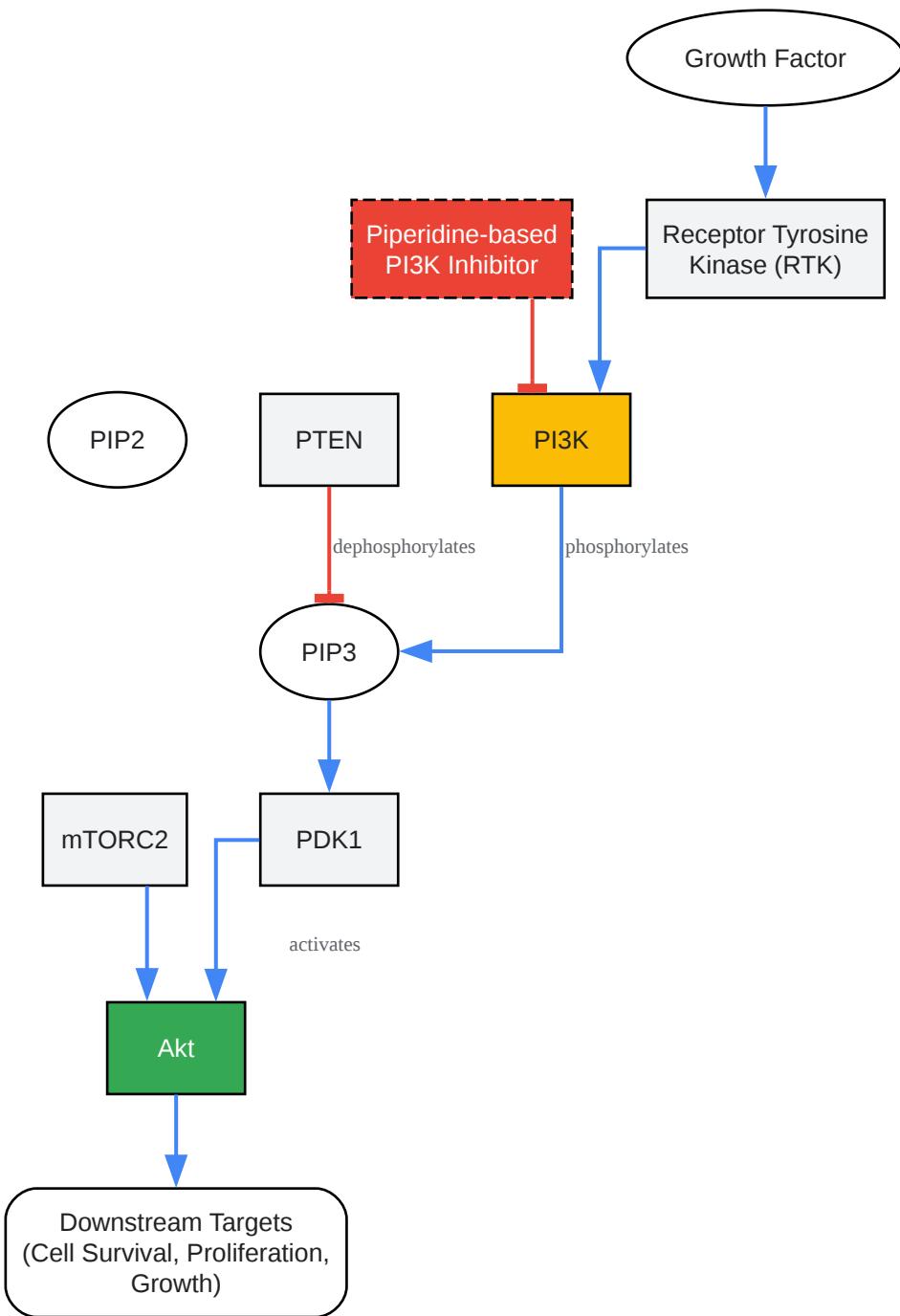
Derivative	Cancer Cell Line	Cell Type	IC50 / GI50 (μM)
DTPEP	MCF-7	Breast (ER+)	0.8 ± 0.04
MDA-MB-231	Breast (ER-)		1.2 ± 0.12
Compound 17a	PC3	Prostate	0.81
MGC803	Gastric		1.09
MCF-7	Breast		1.30
Compound 16	786-0	Kidney	0.4 (GI50, μg/mL)
HT29	Colon		4.1 (GI50, μg/mL)
NCI/ADR-RES	Ovarian (Resistant)		17.5 (GI50, μg/mL)
Data from various in vitro cytotoxicity assays. [6]			

Key Signaling Pathways Modulated by Piperidine Derivatives

Piperidine-containing compounds often exert their therapeutic effects by modulating key cellular signaling pathways that are dysregulated in disease.

PI3K/Akt Signaling Pathway

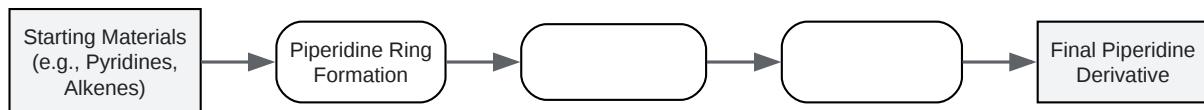
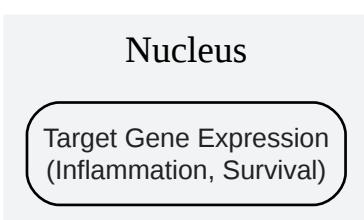
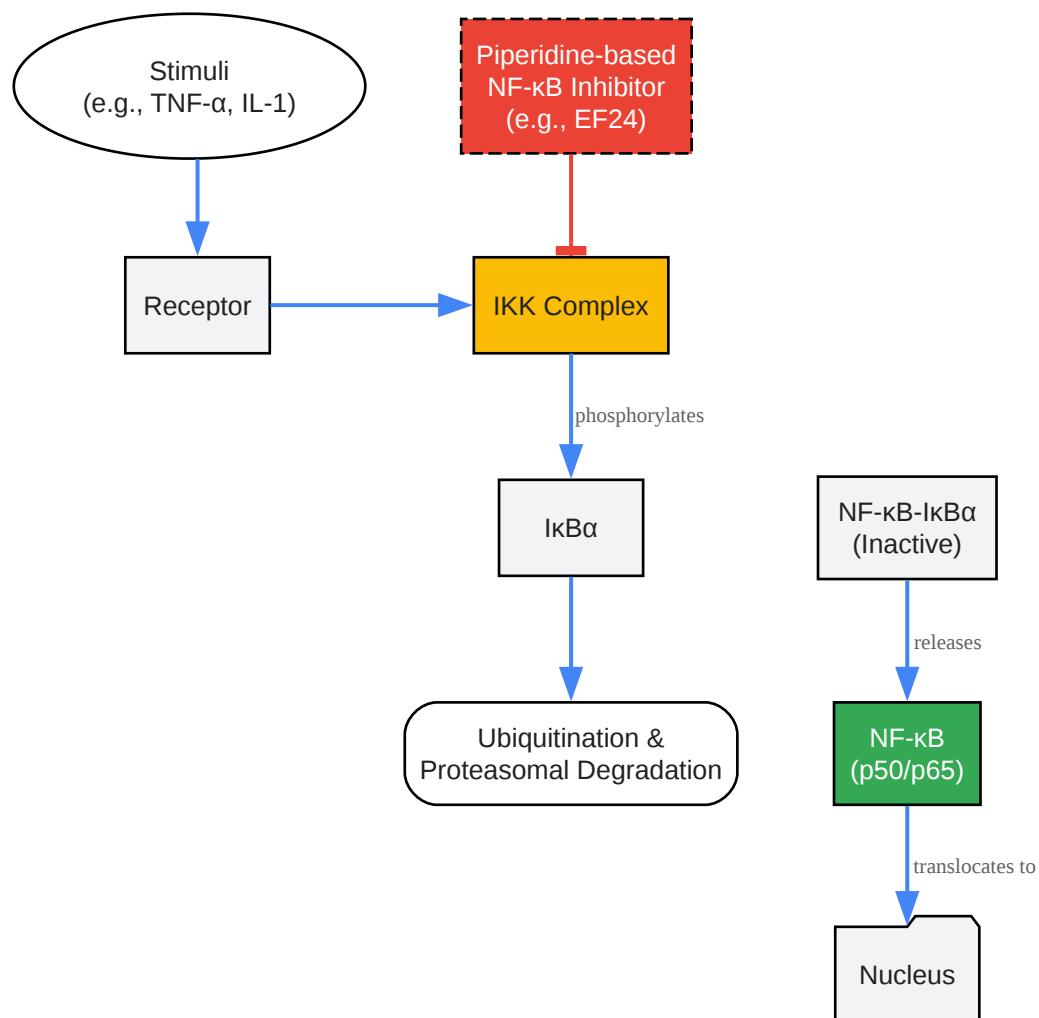
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer.[\[5\]](#)[\[22\]](#) Several piperidine-containing drugs have been developed as PI3K/Akt inhibitors.[\[22\]](#)[\[23\]](#)

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Caption: The PI3K/Akt signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.[\[5\]](#)

NF-κB Signaling Pathway

The nuclear factor- κ B (NF- κ B) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[11][24] Certain piperidine derivatives, such as piperine and the synthetic compound EF24, have been shown to inhibit this pathway.[11][19][25]



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